{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene
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Overview
Description
{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene is an organic compound with the molecular formula C17H27FO It consists of a benzene ring substituted with a fluorinated and methylated octyl group connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene typically involves the following steps:
Preparation of 7-Fluoro-3,7-dimethyloctanol: This intermediate can be synthesized through the fluorination of 3,7-dimethyloctanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzyl Ether: The 7-fluoro-3,7-dimethyloctanol is then reacted with benzyl chloride in the presence of a base like sodium hydride (NaH) to form the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluorinated octyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-fluorinated octyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study the effects of fluorinated organic molecules on biological systems, including enzyme interactions and metabolic pathways.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry
In the industrial sector, {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The oxygen atom in the ether linkage can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- {[(7-Chloro-3,7-dimethyloctyl)oxy]methyl}benzene
- {[(7-Bromo-3,7-dimethyloctyl)oxy]methyl}benzene
- {[(7-Iodo-3,7-dimethyloctyl)oxy]methyl}benzene
Uniqueness
Compared to its halogenated analogs, {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in scientific research and industrial processes.
Properties
CAS No. |
689221-14-5 |
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Molecular Formula |
C17H27FO |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(7-fluoro-3,7-dimethyloctoxy)methylbenzene |
InChI |
InChI=1S/C17H27FO/c1-15(8-7-12-17(2,3)18)11-13-19-14-16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
InChI Key |
MSESWVYXSOUMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)F)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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